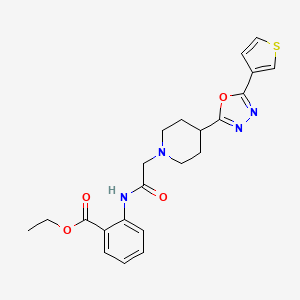

![molecular formula C16H16ClN3O2S B2379349 N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide CAS No. 1385354-70-0](/img/structure/B2379349.png)

N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of dimethylcarbamoyl chloride (DMCC) as a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates . DMCC can be produced in high yields at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor .Molecular Structure Analysis

The molecular structure of a related compound, “ethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate”, includes a total of 33 bonds. There are 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

Dimethylcarbamoyl chloride (DMCC) is a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates . This reaction is often used in the synthesis of compounds similar to “N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide”.Wissenschaftliche Forschungsanwendungen

Antitumor Agents

Compounds with structural similarities, such as various carboxamide derivatives, have been extensively studied for their antitumor properties. Research focusing on structure-activity relationships has identified that modifications to the chemical structure can significantly affect antitumor activity, both in vitro and in vivo. These studies contribute to the development of new antitumor agents by understanding how different substituents influence biological activity and selectivity toward different cancer cell lines. An example is the investigation into monosubstituted derivatives of antitumor agents bearing methyl, methoxy, and chloro groups, which highlighted the importance of the position and nature of substituent groups in determining their antileukemic and selectivity properties (Rewcastle et al., 1986).

Catalytic Couplings

The catalytic coupling of alkyl Grignard reagents with aromatic carboxamides and phenylpyridine derivatives demonstrates the versatility of these compounds in organic synthesis. Such reactions, facilitated by cobalt catalysts, have been utilized to ortho-alkylate aromatic substrates, showcasing the potential of these compounds in the synthesis of complex organic molecules. This approach has implications for the development of pharmaceuticals and materials science, where precise modifications to molecular structures are required (Chen et al., 2011).

Inhibitors of Gene Expression

Compounds with carboxamide functionalities have also been studied as inhibitors of gene expression, targeting specific transcription factors such as NF-kappaB and AP-1. These studies are critical in understanding how modulation of gene expression can be used to treat diseases that involve inflammatory pathways and cancer. By altering the pyrimidine portion of certain inhibitors, researchers have improved potential oral bioavailability and identified key structural elements necessary for activity, opening new avenues for therapeutic intervention (Palanki et al., 2000).

Eigenschaften

IUPAC Name |

N-[2-chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c1-20(2)16(22)11-4-5-12(17)13(8-11)19-15(21)10-6-7-18-14(9-10)23-3/h4-9H,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZLFRORAVVLJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=NC=C2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2379266.png)

![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2379269.png)

![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)

![2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2379283.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)